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Tannin acyl hydrolase (EC 3.1.1.20), commonly known as tannase, is a robust hydrolytic

enzyme that catalyzes the breakdown of ester and depside bonds within hydrolysable tannins,

such as tannic acid, and gallic acid esters.[1][2] This catalytic action releases simpler

molecules, primarily gallic acid and glucose, making tannase a highly valuable biocatalyst in a

multitude of industrial sectors.[3][4] Predominantly sourced from microorganisms like fungi

(e.g., Aspergillus, Penicillium) and bacteria (e.g., Lactobacillus, Klebsiella), microbial tannases

are preferred for industrial applications due to their stability and amenability to large-scale

production.[5] This guide provides an in-depth review of the core industrial applications of

tannase, presenting quantitative data, detailed experimental protocols, and process

visualizations for researchers, scientists, and drug development professionals.

Core Industrial Applications
Tannase has found extensive applications in the food, beverage, pharmaceutical, chemical,

and animal feed industries. Its primary function across these sectors is the targeted

degradation of tannins—polyphenolic compounds that often act as anti-nutritional factors,

cause undesirable haze and bitterness in beverages, and pose environmental challenges in

industrial effluents.

Food and Beverage Industry
The ability of tannase to modify or eliminate tannins is heavily exploited in food and beverage

processing to enhance product quality, flavor, and stability.
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Tea and Coffee Production: In the manufacturing of instant and cold-brewed teas, tannins

can complex with caffeine and catechins, leading to the formation of insoluble "tea cream" or

"browning" upon cooling. Tannase treatment hydrolyzes the galloyl groups on catechins,

preventing this precipitation and ensuring the beverage remains clear and visually appealing.

Fruit Juice Clarification: The presence of tannins in fruit juices, such as those from grapes,

apples, and pomegranates, contributes to astringency and the formation of haze, which

deteriorates quality. Tannase is used to hydrolyze these tannins, resulting in a significant

reduction in bitterness and turbidity. Treatment of aonla (myrobalan) juice with immobilized

tannase has been shown to remove 68.8% of tannins. Similarly, apple juice clarification can

reach up to 80% after incubation with a tannase and gelatin mixture.

Beer and Wine Stabilization: Tannins in beer and wine can form complexes with proteins,

leading to chill-haze formation when the beverages are cooled. Tannase is employed as a

clarifying agent to degrade these tannins, preventing haze and improving the stability and

flavor of the final product. A study using tannase from Klebsiella pneumoniae reduced the

initial tannin content of beer by 46.47%.

Pharmaceutical and Chemical Industries
The hydrolytic capability of tannase is pivotal in the synthesis of high-value chemicals and the

treatment of industrial waste.

Gallic Acid Production: One of the most significant commercial applications of tannase is the

production of gallic acid (3,4,5-trihydroxybenzoic acid) from inexpensive, tannin-rich

agricultural byproducts. Gallic acid is a crucial precursor for the synthesis of the broad-

spectrum antibacterial drug trimethoprim and is also used to produce antioxidants like propyl

gallate for the food and cosmetics industries. This enzymatic process is an eco-friendly

alternative to traditional acid hydrolysis, which generates toxic effluents.

Wastewater Treatment: Effluents from industries such as tanneries are heavily laden with

tannins, which are toxic and resistant to microbial degradation. Tannase is used in

bioremediation processes to hydrolyze these tannins, reducing the effluent's toxicity and

making it more amenable to subsequent biological treatments. This enzymatic approach

minimizes the environmental impact and operational costs associated with chemical

treatments.
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Animal Feed Industry
Tannins are considered anti-nutritional factors in animal feed as they bind to proteins and

digestive enzymes, reducing nutrient digestibility and overall animal performance. Treating

tannin-rich feedstuffs with tannase breaks down these compounds, improving the nutritional

value of the feed. This leads to better nutrient absorption, particularly of proteins, and can

convert live-weight loss to gain in ruminants consuming high-tannin forage.

Quantitative Data on Tannase Applications
The following tables summarize key performance metrics for tannase across its primary

industrial applications.
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Applicati
on

Beverage
Enzyme
Source

Treatmen
t
Condition
s

Tannin
Reductio
n (%)

Haze
Reductio
n /
Clarificati
on (%)

Referenc
e

Juice

Clarificatio

n

Orange

Juice

Klebsiella

pneumonia

e

4.5 U/mL,

35°C, 3.5 h
42.45 -

Apple

Juice

Serratia

marcescen

s

253 U/mL

enzyme +

gelatin, RT,

8 h

~50%

(after 5h)
80

Aonla

(Myrobalan

) Juice

Aspergillus

niger

(immobilize

d)

15 beads

(36.6 U),

37°C, 3 h

68.8 -

Beer & Tea

Treatment
Beer

Klebsiella

pneumonia

e

4.5 U/mL,

30°C, 3.5 h
46.47 Clarified

Tea Extract

Klebsiella

pneumonia

e

6.0 U/mL,

35°C, 3 h
55 Solubilized

Table 1: Efficacy of Tannase in Beverage Processing. This table highlights the significant

reduction in tannin content and haze achieved by enzymatic treatment in various beverages.
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Substrate
Enzyme
Source

Fermentatio
n Type

Optimal
Conditions

Tannase
Yield

Reference

Tamarind

Seed Powder

Aspergillus

flavus

Submerged

(SmF)

3.22% Tannic

Acid, 35.1°C,

pH 5.4, 96 h

139.3 U/mL

Pomegranate

Rind Powder

Aspergillus

niger

Submerged

(SmF)

4%

Substrate,

37°C, pH 5.0,

72 h

101.2 U/mL

(with 1%

tannic acid

inducer)

Agroindustrial

Wastes

Penicillium

montanense

Solid-State

(SSF)

3.5% Tannic

Acid, 70%

moisture, 72

h

41.64 U/mL

Tannic Acid &

Sodium

Nitrate

Aspergillus

niger

Submerged

(SmF)

5% Tannic

Acid, 0.8%

NaNO₃, pH

5.0, 48 h

19.7 U/mL

Table 2: Microbial Production of Tannase. This table summarizes various fermentation

strategies and the resulting enzyme yields from different microbial sources and substrates.
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Application
Support
Matrix

Immobilizati
on Method

Immobilizati
on Yield (%)

Operational
Stability
(after 7
cycles)

Reference

General

Purpose

DEAE-

Sephadex A-

50

Ionic Binding 91.5 55.7

Calcium

Alginate
Entrapment 79.3 61.7

Chitin

Adsorption/C

ovalent

Binding

34.5 88.0

Tannery

Effluent

Treatment

Calcium

Alginate
Entrapment 100 -

Table 3: Tannase Immobilization for Industrial Use. This table compares different support

materials and methods for immobilizing tannase, a critical step for enabling enzyme reuse and

continuous processing.

Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing tannase applications in a

research or industrial setting.

Protocol 1: Standard Tannase Activity Assay (Rhodanine
Method)
This colorimetric assay measures the amount of gallic acid released from a substrate like

methyl gallate or tannic acid.

Materials:

Enzyme solution (crude or purified)
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Substrate: 0.01 M methyl gallate or 0.3% (w/v) tannic acid

Buffer: 0.05 M Citrate Buffer (pH 5.0-5.5)

Rhodanine solution: 0.667% (w/v) in methanol

Potassium hydroxide (KOH) solution: 0.5 M

Spectrophotometer and cuvettes

Water bath or incubator (30-40°C)

Procedure:

Prepare the reaction mixture by combining 0.25 mL of the enzyme solution with 0.25 mL of

the substrate solution.

Incubate the mixture at the optimal temperature (e.g., 30°C) for a precise duration (e.g., 10

minutes).

Stop the reaction by adding 0.3 mL of the methanolic rhodanine solution.

Add 0.2 mL of 0.5 M KOH to develop the color. Prepare a control sample by adding the

enzyme after the KOH.

Dilute the mixture with distilled water (e.g., to a final volume of 5 mL) and incubate at 30°C

for 10 minutes.

Measure the absorbance of the solution at 520 nm against the control.

Quantify the gallic acid released by comparing the absorbance to a standard curve prepared

with known concentrations of gallic acid.

Definition of Activity: One unit (U) of tannase activity is defined as the amount of enzyme

that liberates one micromole of gallic acid per minute under the specified assay conditions.

Protocol 2: Enzymatic Clarification of Fruit Juice
This protocol outlines the steps for reducing tannin content and haze in a fruit juice sample.
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Materials:

Raw fruit juice (e.g., apple, orange)

Purified or partially purified tannase solution of known activity

Centrifuge and appropriate tubes

Spectrophotometer

Reagents for tannin quantification (e.g., Folin-Ciocalteu reagent)

Procedure:

Dispense a known volume of raw fruit juice (e.g., 10 mL) into several reaction vessels.

Add varying concentrations of the tannase solution (e.g., 1.0 to 6.0 U/mL of juice) to the

vessels. Include a control with no enzyme.

Incubate the samples at the optimal temperature for the enzyme (e.g., 35°C) for a set time

course (e.g., 1 to 8 hours), with gentle agitation.

After incubation, terminate the reaction by heat treatment (e.g., 80°C for 5 minutes) or by

centrifugation at high speed (e.g., 10,000 x g for 15 minutes) to remove precipitates.

Measure Clarification: Assess the clarity of the supernatant by measuring its absorbance at

660 nm. A lower absorbance indicates higher clarity.

Measure Tannin Reduction: Quantify the remaining tannin content in the clarified juice using

a standard method (e.g., Folin-Ciocalteu) and compare it to the control sample.

Calculate the percentage of clarification and tannin reduction to determine the optimal

enzyme concentration and incubation time.

Protocol 3: Immobilization of Tannase in Calcium
Alginate Beads
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Immobilization allows for enzyme recovery and reuse, which is critical for cost-effective

industrial processes.

Materials:

Tannase solution

Sodium alginate powder

Calcium chloride (CaCl₂) solution (e.g., 0.2 M)

Distilled water

Syringe with a needle or pipette

Magnetic stirrer and beaker

Procedure:

Prepare a sterile sodium alginate solution (e.g., 2-4% w/v) by slowly dissolving the powder in

distilled water while stirring. Allow it to become completely homogenous.

Mix the tannase solution thoroughly with the sodium alginate solution. The ratio depends on

the desired enzyme loading.

Extrude the enzyme-alginate mixture dropwise into the cold CaCl₂ solution using a syringe.

Maintain a constant height to ensure uniform bead size.

Stir the CaCl₂ solution gently as the drops are added. The droplets will instantly form

insoluble calcium alginate beads, entrapping the enzyme within the gel matrix.

Leave the beads to harden in the CaCl₂ solution for a specified time (e.g., 1-2 hours) at a low

temperature (e.g., 4°C).

Collect the immobilized enzyme beads by filtration or decantation.

Wash the beads thoroughly with distilled water or buffer to remove any unbound enzyme and

excess calcium chloride.
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Store the beads in buffer at 4°C until use. The immobilization efficiency can be calculated by

measuring the residual enzyme activity in the wash solutions and comparing it to the initial

activity.

Visualizations of Key Processes
Diagrams created using the DOT language provide clear visual representations of workflows

and biochemical reactions central to tannase applications.
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Caption: Catalytic hydrolysis of tannic acid by the enzyme tannase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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